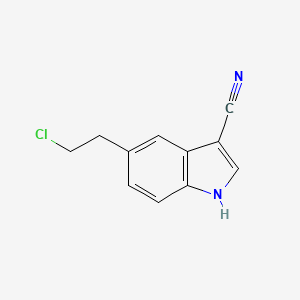

3-Cyano-5-(2-chloroethyl)indole

Beschreibung

Eigenschaften

Molekularformel |

C11H9ClN2 |

|---|---|

Molekulargewicht |

204.65 g/mol |

IUPAC-Name |

5-(2-chloroethyl)-1H-indole-3-carbonitrile |

InChI |

InChI=1S/C11H9ClN2/c12-4-3-8-1-2-11-10(5-8)9(6-13)7-14-11/h1-2,5,7,14H,3-4H2 |

InChI-Schlüssel |

LSPXQXXSKPIJKF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1CCCl)C(=CN2)C#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- 5-Cyanoindole (CAS RN 1670-81-1): Lacks the 2-chloroethyl group at position 5.

- 2-(1-Cyanoethyl)indole (CAS 76017-87-3): Features a cyanoethyl group at position 2 instead of chloroethyl. The steric bulk of the cyanoethyl substituent may hinder interactions at the indole nitrogen, affecting binding to biological targets .

- 5-Fluoro-3-(triazolylethyl)indole: A fluoro substituent at position 5 and a triazole group at position 3. The fluorine atom, being electronegative, may enhance metabolic stability compared to the chloroethyl group in 3-Cyano-5-(2-chloroethyl)indole .

Physicochemical Properties

Notes:

- The chloroethyl group in 3-Cyano-5-(2-chloroethyl)indole may confer higher lipid solubility compared to polar derivatives like 5-cyanoindole, enhancing blood-brain barrier penetration, as observed in nitrosoureas with chloroethyl groups .

- Cyano groups generally increase thermal stability but reduce aqueous solubility due to their hydrophobic nature .

Alkylating Activity and Stability

- Chloroethylnitrosoureas (e.g., CCNU) : Exhibit alkylating activity via chloroethyl groups, generating reactive intermediates that crosslink DNA. Their half-lives inversely correlate with alkylating potency; shorter half-lives increase toxicity (e.g., LD10) .

- 3-Cyano-5-(2-chloroethyl)indole: The cyano group may stabilize the chloroethyl moiety, prolonging its half-life compared to nitrosoureas. This could reduce acute toxicity but compromise antitumor efficacy, as seen in glucose-conjugated nitrosoureas like GANU .

- Chlorozotocin: A glucose-conjugated nitrosourea with reduced myelotoxicity due to selective uptake. While 3-Cyano-5-(2-chloroethyl)indole lacks a glucose carrier, its cyano group might similarly mitigate toxicity by altering distribution .

Toxicity Profiles

Notes:

- The cyano group in 3-Cyano-5-(2-chloroethyl)indole may reduce bone marrow toxicity compared to non-conjugated chloroethyl compounds, similar to GANU’s glucose-mediated selectivity .

- Alkylating activity in nitrosoureas correlates with therapeutic index; however, high alkylating potency often accompanies greater toxicity, necessitating a balance .

Vorbereitungsmethoden

Challenges in 5-Position Functionalization

While the Madelung method efficiently installs substituents at the 3-position, introducing the 2-chloroethyl group at the 5-position remains nontrivial. Electrophilic aromatic substitution (EAS) at the 5-position is disfavored due to indole’s inherent reactivity profile, which prioritizes substitution at the 3- and 2-positions. To address this, directed C–H functionalization strategies or pre-functionalized precursors are required.

Directed C–H Activation for 5-Position Chloroethylation

Palladium-Catalyzed Coupling

Transition-metal-catalyzed C–H activation enables regioselective alkylation at the indole’s 5-position. A protocol analogous to the synthesis of 3-(4-chlorobutyl)-5-cyanoindole employs zinc-mediated alkylation of 5-cyanoindole with 1-bromo-4-chloro-2-butene in tetrahydrofuran (THF) at 15–25°C, followed by catalytic hydrogenation (5–15% Pd/C, 0.2–0.3 MPa) to saturate the double bond. Adapting this method, 1-bromo-2-chloroethane could serve as the alkylating agent, though steric and electronic factors may necessitate optimized conditions.

Table 1: Key Reaction Parameters for Directed Alkylation

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | Zn (stoichiometric) | |

| Solvent | THF | |

| Temperature | 15–25°C | |

| Hydrogenation Catalyst | 10% Pd/C | |

| Hydrogen Pressure | 0.2–0.3 MPa |

Friedel-Crafts Acylation and Reduction

Friedel-Crafts acylation, though traditionally used for ketone installation, faces limitations in achieving 5-position selectivity. For example, isobutylaluminum dichloride-catalyzed acylation of 5-cyanoindole with 2-chloroethyl acyl chloride could theoretically yield 3-cyano-5-(2-chloroethyl)indole, but competing reactions at the 3-position and carbocation rearrangements often complicate product isolation. Subsequent reduction of the ketone intermediate using bis(methoxyethoxy)aluminum hydride (Red-Al) has been reported for analogous systems, albeit with modest yields (27%).

Fischer Indole Synthesis with Pre-Substituted Hydrazines

The Fischer indole synthesis provides an alternative route by condensing arylhydrazines with carbonyl compounds. For 3-cyano-5-(2-chloroethyl)indole, a customized approach would require:

-

Synthesis of a 2-chloroethyl-substituted ketone precursor.

-

Cyclization with a 3-cyanoarylhydrazine.

This method’s success hinges on the availability of regioselective hydrazines and ketones, which may require multi-step preparation.

Post-Functionalization of 3-Cyanoindole

Electrophilic Substitution with Directed Metalation

Directed ortho-metalation (DoM) strategies enable precise functionalization of aromatic systems. Installing a directing group (e.g., methoxy or trimethylsilyl) at the indole’s 4-position facilitates lithiation at the 5-position, which can then react with 2-chloroethyl electrophiles such as 1-bromo-2-chloroethane. Subsequent removal of the directing group yields the target compound.

Table 2: Directed Metalation Conditions

Comparative Analysis of Methodologies

Each route presents distinct advantages and limitations:

-

Madelung Synthesis : High yields (up to 93%) for 3-cyanoindoles but requires post-functionalization for 5-substitution.

-

Directed Alkylation : Adaptable from existing protocols but may require optimization for chloroethyl groups.

-

Fischer Indole Synthesis : Ideal for tandem substitution but limited by precursor accessibility.

-

DoM Strategies : High regioselectivity but involves multi-step directing group installation.

Q & A

Q. What are the established synthetic methodologies for synthesizing 3-Cyano-5-(2-chloroethyl)indole, and what key reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the indole core. A plausible route includes:

Chloroethyl introduction at position 5 : Alkylation of 5-vinylindole with HCl under radical conditions (e.g., using AIBN as an initiator) or nucleophilic substitution of 5-(2-hydroxyethyl)indole with SOCl₂ .

Cyano group installation at position 3 : Direct cyanation via Pd-catalyzed cross-coupling (e.g., using Zn(CN)₂) or Sandmeyer reaction from a 3-amino precursor .

Critical factors include solvent polarity (DMF or THF for cyanation), temperature control (0–60°C), and catalyst selection (e.g., CuI for click-like reactions, as seen in analogous indole derivatizations) .

Q. Which spectroscopic techniques are critical for confirming the structure of 3-Cyano-5-(2-chloroethyl)indole, and what characteristic signals should be observed?

Methodological Answer:

- ¹H NMR :

- Indole NH proton: δ 10.2–10.5 ppm (broad singlet).

- Chloroethyl group: δ 3.7–3.9 ppm (triplet, –CH₂Cl) and δ 2.8–3.1 ppm (quartet, –CH₂– adjacent to Cl).

- ¹³C NMR :

- Cyano carbon: δ 115–120 ppm.

- Chloroethyl carbons: δ 40–45 ppm (–CH₂Cl) and δ 35–38 ppm (–CH₂–).

- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch).

- HRMS : Molecular ion peak at m/z 219.0464 (C₁₁H₉ClN₂⁺) .

Q. What are the primary challenges in purifying 3-Cyano-5-(2-chloroethyl)indole, and what chromatographic methods are recommended?

Methodological Answer: Challenges include separating polar byproducts (e.g., unreacted cyano precursors) and minimizing hydrolysis of the chloroethyl group. Recommended methods:

- Flash column chromatography : Use gradient elution with EtOAc/hexane (30:70 to 50:50) to resolve intermediates.

- TLC monitoring : Pre-coated silica plates (Rf ~0.4 in EtOAc/hexane 40:60) with UV visualization at 254 nm .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of chloroethyl group introduction at the 5-position of the indole ring during synthesis?

Methodological Answer: Regioselectivity is influenced by:

- Directing groups : A 3-cyano substituent (electron-withdrawing) directs electrophiles to the electron-rich 5-position.

- Protecting strategies : Temporary protection of the indole NH with Boc groups prevents undesired N-alkylation.

- Catalytic systems : Use of Lewis acids (e.g., FeCl₃) to stabilize transition states favoring 5-substitution, as demonstrated in analogous indole alkylations .

Q. What computational approaches can predict the electronic effects of the cyano and chloroethyl substituents on the indole core's reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The cyano group reduces electron density at position 3, while the chloroethyl group induces steric hindrance at position 5.

- Molecular Orbital (MO) Analysis : HOMO-LUMO gaps reveal enhanced electrophilicity at position 4 due to conjugation with the cyano group.

- Software : MOE (Molecular Operating Environment) or Gaussian for modeling substituent effects, as referenced in indole reactivity studies .

Q. In studies reporting contradictory biological activity data, what experimental variables should be critically examined?

Methodological Answer: Key variables include:

- Cell line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to assess selectivity.

- Compound stability : Verify integrity via HPLC post-incubation to rule out decomposition in culture media.

- Assay conditions : Control for pH (indole NH sensitivity) and serum protein binding, which may reduce bioavailability .

Q. What strategies mitigate decomposition of 3-Cyano-5-(2-chloroethyl)indole during long-term storage?

Methodological Answer:

- Storage conditions : –20°C under argon in amber vials to prevent photodegradation and hydrolysis.

- Lyophilization : Convert to stable salt forms (e.g., hydrochloride) for improved shelf life.

- Stabilizers : Add desiccants (molecular sieves) to absorb moisture, as recommended for labile indole derivatives .

Q. How does the electron-withdrawing cyano group influence the nucleophilic aromatic substitution (NAS) reactivity of the indole core?

Methodological Answer: The cyano group at position 3:

- Deactivates the ring : Reduces reactivity toward electrophilic substitution at adjacent positions.

- Enhances NAS at position 5 : Stabilizes transition states via resonance withdrawal, facilitating displacement of the chloroethyl group in polar aprotic solvents (e.g., DMSO). Kinetic studies comparing reaction rates with/without the cyano group are essential, as modeled in analogous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.